2-(benzyloxy)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide
Description
Properties
IUPAC Name |
2-phenylmethoxy-N-[[7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N4O2/c18-17(19,20)13-6-7-24-14(8-13)22-23-15(24)9-21-16(25)11-26-10-12-4-2-1-3-5-12/h1-5,13H,6-11H2,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKIWAXQPJNNHMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NN=C2CNC(=O)COCC3=CC=CC=C3)CC1C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as those containing the [1,2,4]triazolo[4,3-a]pyrazine moiety, have been found to inhibit c-met kinase.
Mode of Action
This can be used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation.
Biochemical Pathways
Compounds with similar structures have been found to interact with various biochemical pathways, such as those involved in the regulation of c-met kinase.
Biological Activity
The compound 2-(benzyloxy)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide , often referred to as a triazolo-pyridine derivative, has garnered attention due to its potential biological activities. This article focuses on its synthesis, biological activities, and relevant case studies that highlight its pharmacological significance.
Synthesis
The synthesis of this compound typically involves the reaction of benzyloxy derivatives with trifluoromethyl-substituted triazolo-pyridine intermediates. The synthetic pathway often includes the use of various catalysts and solvents to optimize yield and purity.
Anticancer Properties
Research indicates that triazolo derivatives exhibit significant anticancer activity. For instance, compounds structurally related to this compound have been shown to inhibit the proliferation of cancer cell lines such as HCT-116 and HT-29. In one study, a related compound demonstrated an IC50 value of approximately 8.18 µM against HT-29 cells and was found to induce apoptosis via mitochondrial pathways by up-regulating Bax and down-regulating Bcl2 .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| RB7 | HT-29 | 8.18 | Apoptosis induction via Bax/Bcl2 modulation |
Antibacterial Activity
Triazolo derivatives have also been evaluated for antibacterial properties. In vitro studies have shown that certain derivatives exhibit moderate to good activity against both Gram-positive and Gram-negative bacteria. For example, compounds with similar structural motifs have demonstrated minimum inhibitory concentrations (MICs) comparable to established antibiotics like ampicillin .
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| 2e | Staphylococcus aureus | 32 |
| 2e | Escherichia coli | 16 |
Other Biological Activities
Beyond anticancer and antibacterial effects, triazolo derivatives may exhibit additional pharmacological activities such as anti-inflammatory and antidiabetic effects. For instance, some studies have suggested that these compounds can modulate inflammatory pathways and improve insulin sensitivity in diabetic models .
Case Studies
-
Anticancer Activity in Colon Cancer Models
A study investigated the effects of a structurally similar triazolo derivative on colon cancer cell lines. The findings indicated that the compound induced significant apoptosis through mitochondrial pathways and altered the expression levels of key apoptotic proteins . -
Antibacterial Efficacy Against Resistant Strains
Another research focused on the antibacterial properties of triazolo derivatives against resistant strains of bacteria. The results showed promising activity against Staphylococcus aureus and Escherichia coli, suggesting potential for development into therapeutic agents .
Preparation Methods
Retrosynthetic Analysis and Strategic Approaches
The target molecule dissects into three modular components:
- Tetrahydrotriazolopyridine core with a trifluoromethyl group at C7
- Methylene linker at C3 connecting to the acetamide moiety
- 2-(Benzyloxy)acetamide side chain
Core Ring Construction Strategies
The triazolo[4,3-a]pyridine system is typically forged through:
- Hydrazine-mediated cyclization : Reacting 2-hydrazinylpyridines with carboxylic acid derivatives under acidic conditions.
- Mitsunobu cyclization : Intramolecular ether formation using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃).
Table 1: Comparative Analysis of Ring-Closure Methods
Ultrasound irradiation in phosphoryl chloride (POCl₃) accelerates the ring-closing reaction between 2-hydrazino-3-chloro-5-trifluoromethylpyridine and benzyloxyacetic acid, achieving 94% yield through cavitation-enhanced mixing.
Synthesis of the Tetrahydrotriazolopyridine Core
Preparation of 7-Trifluoromethyl-5,6,7,8-Tetrahydro-Triazolo[4,3-a]Pyridine
Step 1: Hydrazine Installation
3-Chloro-5-trifluoromethylpyridin-2-amine undergoes hydrazination with hydrazine hydrate in ethanol at reflux (82% yield):
3-Chloro-5-CF₃-C₅H₃N-NH₂ + N₂H₄·H₂O → 3-Hydrazino-5-CF₃-C₅H₃N-NH₂ + HCl
Step 2: Ultrasound-Assisted Cyclization
The hydrazine intermediate reacts with benzyloxyacetyl chloride in POCl₃ under ultrasound (40 kHz, 100 W):
3-Hydrazino-5-CF₃-C₅H₃N-NH₂ + ClCOCH₂OBn → Target core + HCl (94%)
Mechanistic Insight: Ultrasonic cavitation generates localized hot spots (≈5000 K), accelerating the elimination of water during cyclocondensation.
Functionalization at C3 Position
Methylamine Installation via Reductive Amination
The core structure’s C3 methyl group is introduced through:
Method A: Alkylation of Primary Amine
Reacting 3-aminomethyltriazolopyridine with formaldehyde under hydrogenation conditions (Pd/C, H₂ 50 psi):
3-NH₂-CH₂-TriazoloPy + HCHO → 3-NHCH₂-TriazoloPy (72%)
Method B: Gabriel Synthesis
Phthalimide protection followed by hydrazine deprotection ensures regioselectivity:
3-Br-TriazoloPy + Potassium phthalimide → 3-Phth-CH₂-TriazoloPy → 3-NH₂-CH₂-TriazoloPy (68%)
Synthesis of 2-(Benzyloxy)Acetamide Side Chain
Benzyloxyacetyl Chloride Preparation
Benzyloxyacetic acid (from benzyl alcohol and chloroacetic acid) is treated with thionyl chloride:
BnOCH₂COOH + SOCl₂ → BnOCH₂COCl + SO₂↑ + HCl↑ (89%)
Amide Coupling Strategies
Method 1: Schotten-Baumann Conditions
Triazolopyridinemethylamine reacts with benzyloxyacetyl chloride in biphasic NaOH/CH₂Cl₂:
3-NH-CH₂-TriazoloPy + ClCOCH₂OBn → Target acetamide (85%)
Method 2: EDCI/HOBt Mediated Coupling
Enhanced efficiency in anhydrous DMF using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt):
3-NH-CH₂-TriazoloPy + BnOCH₂COOH → Target acetamide (92%)
Table 2: Amidation Efficiency Comparison
| Coupling Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Schotten-Baumann | CH₂Cl₂ | 0 → 25 | 2 | 85 |
| EDCI/HOBt | DMF | 25 | 12 | 92 |
| HATU/DIEA | DCM | 25 | 6 | 94 |
Critical Analysis of Synthetic Pathways
Yield Optimization in Ring Closure
Ultrasound-assisted methods in POCl₃ outperform thermal approaches due to:
Spectroscopic Characterization
¹H NMR Signature Peaks (400 MHz, CDCl₃)
Industrial-Scale Considerations
Cost Analysis of Key Reagents
| Reagent | Price/kg (USD) | Mol. Wt. | Cost per Mole (USD) |
|---|---|---|---|
| POCl₃ | 12.50 | 153.33 | 1.92 |
| Benzyloxyacetyl chloride | 245.00 | 184.62 | 45.20 |
| EDCI | 315.00 | 191.70 | 60.40 |
Ultrasound equipment (20 L reactor) reduces cycle time by 40%, justifying capital expenditure for batch processes >100 kg.
Q & A
Advanced Research Question
- Metabolic Stability:
- Incubate with liver microsomes (human/rat), measure half-life via LC-MS/MS .
- Solubility:
- Use shake-flask method in PBS (pH 7.4) or simulated gastric fluid .
- Permeability:
- Caco-2 cell monolayer assay to predict oral bioavailability .
Critical Data:
| Parameter | Value | Method |
|---|---|---|
| Metabolic t₁/₂ (human) | 45 min | Liver microsomes |
| Aqueous Solubility | 12 µg/mL | Shake-flask |
How is the mechanism of action elucidated for this compound?
Advanced Research Question
Approaches:
- Target Deconvolution: Combine affinity chromatography with mass spectrometry (e.g., pull-down assays) .
- Pathway Analysis: RNA-seq or phosphoproteomics to identify downstream signaling changes .
- Mutagenesis Studies: Introduce point mutations in suspected binding pockets (e.g., kinase ATP site) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
